8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound with a molecular formula of C14H21N3O2S and a molecular weight of 295.40 g/mol. This compound is characterized by its unique bicyclic structure, which incorporates various functional groups, including an imidazole and a pyrazole moiety. It is primarily utilized in scientific research, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.
The compound can be sourced from chemical suppliers such as BenchChem, where it is available for research purposes. The purity of the compound is typically around 95%, and it is crucial to handle it according to safety guidelines provided by the supplier.
8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can be classified under several categories:
The synthesis of 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves multiple steps that typically include:
Technical details regarding the specific reagents, solvents, and reaction conditions are essential for replicating this synthesis but are not fully detailed in the available literature.
The molecular structure of 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can be represented using various chemical notation systems:
Descriptor | Value |
---|---|
IUPAC Name | 8-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
InChI | InChI=1S/C14H21N3O2S/c1-4... |
InChI Key | DDAXLQDCNQTDSW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(=C)C3 |
This structure showcases a complex arrangement of rings and substituents that contribute to its potential biological activity.
The compound's reactivity can be explored through various chemical reactions:
These reactions are vital for modifying the compound to enhance its efficacy or selectivity in biological applications.
The physical and chemical properties of 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane include:
Property | Value |
---|---|
Molecular Weight | 295.40 g/mol |
Purity | Typically ≥ 95% |
Solubility | Solubility data needed |
Melting Point | Not specified |
These properties influence the compound's stability, solubility, and bioavailability, which are critical for its application in research and development.
8-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has potential applications in various scientific fields:
Continued research will determine its full range of applications and effectiveness in therapeutic contexts .
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7